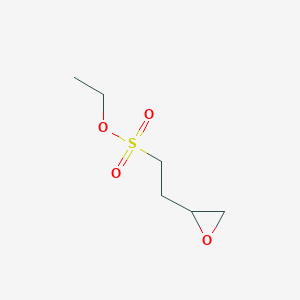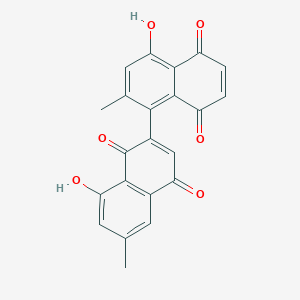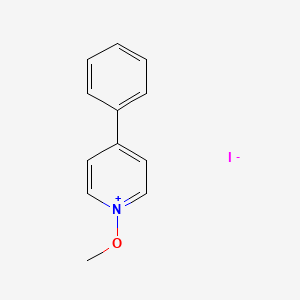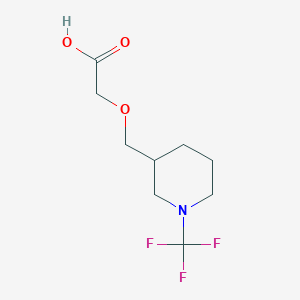
4-Ethenyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-2(1H)-pyridinone is a heterocyclic organic compound that features a pyridinone ring with an ethenyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2(1H)-pyridinone can be achieved through various methods. One common approach involves the reaction of 2-pyridone with acetylene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridinones, aldehydes, carboxylic acids, and saturated derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Ethenyl-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-Ethenyl-2(1H)-pyridinone exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions, while the pyridinone ring can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity, making it a versatile molecule in different applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2(1H)-quinolone: Similar in structure but with a hydroxyl group instead of an ethenyl group.
2-Aminothiazole: Another heterocyclic compound with different functional groups and properties.
4-Vinylguaiacol: Contains a vinyl group and a methoxyphenol moiety, showing different reactivity and applications.
Uniqueness
4-Ethenyl-2(1H)-pyridinone is unique due to its combination of the ethenyl group and the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
395681-48-8 |
|---|---|
Fórmula molecular |
C7H7NO |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
4-ethenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO/c1-2-6-3-4-8-7(9)5-6/h2-5H,1H2,(H,8,9) |
Clave InChI |
HBMHMDPAZWCIDM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=O)NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)


![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)




![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)




